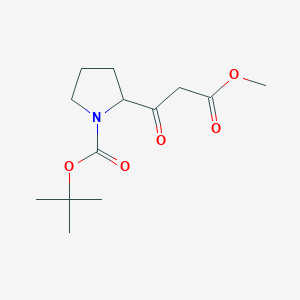

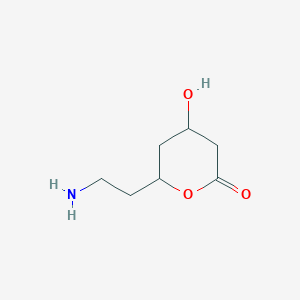

![molecular formula C33H34N4O3 B14791016 (3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one](/img/structure/B14791016.png)

(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CFI-400945 is a first-in-class, potent, selective, orally active inhibitor of Polo-like kinase 4 (PLK4), a master regulator of centriole duplication necessary for genomic integrity . This compound has shown significant activity in leukemia cell lines and primary leukemia samples, suggesting its potential as an effective treatment for patients with acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS) .

Preparation Methods

The preparation of CFI-400945 involves synthesizing the compound as a fumarate salt form . The synthetic route typically includes the preparation of a 10mM stock in 100% dimethyl sulfoxide (DMSO) and dilution with RPMI 1640 cell growth medium containing 10% fetal bovine serum (FBS) to achieve final concentrations ranging from 50 pM to 15 μM . Industrial production methods for CFI-400945 are not extensively detailed in the available literature.

Chemical Reactions Analysis

CFI-400945 undergoes various chemical reactions, primarily focusing on its role as an inhibitor. It is an ATP-competitive inhibitor with a Ki of 0.26 nM and an IC50 of 2.8 nM . The compound selectively inhibits PLK4, disrupting mitosis and inducing apoptosis . It also inhibits aurora B kinase with an IC50 of 98 nM . The major products formed from these reactions include apoptotic cells and disrupted mitotic processes .

Scientific Research Applications

CFI-400945 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In preclinical studies, it has shown potent in vivo efficacy in hematological malignancies and xenograft models, with activity in cells harboring TP53 mutations . It has been evaluated in clinical trials for its potential to treat relapsed/refractory AML and higher-risk MDS . Additionally, CFI-400945 has demonstrated anti-proliferative activity and enhanced antitumor activity when combined with anti-PD-1 immune checkpoint blockade in murine cancer models .

Mechanism of Action

CFI-400945 exerts its effects by selectively inhibiting Polo-like kinase 4 (PLK4), a serine/threonine kinase that regulates centriole duplication . Inhibition of PLK4 disrupts mitosis, leading to genomic instability and apoptosis . This mechanism is particularly effective in cells with overexpressed PLK4, preventing cell division and inhibiting the proliferation of tumor cells .

Comparison with Similar Compounds

CFI-400945 is unique in its selective inhibition of PLK4. Similar compounds include centrinone, another PLK4 inhibitor that has shown effectiveness against Ewing’s sarcoma cells . Both CFI-400945 and centrinone induce mitochondrial membrane depolarization, caspase 3/7 activation, and DNA fragmentation, indicating apoptotic cell death . CFI-400945 has demonstrated broader efficacy in various cancer models and is currently undergoing clinical trials .

Properties

Molecular Formula |

C33H34N4O3 |

|---|---|

Molecular Weight |

534.6 g/mol |

IUPAC Name |

(3R)-2'-[3-[2-[4-[(2,6-dimethylmorpholin-4-yl)methyl]phenyl]ethenyl]-1H-indazol-6-yl]-5-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one |

InChI |

InChI=1S/C33H34N4O3/c1-20-17-37(18-21(2)40-20)19-23-6-4-22(5-7-23)8-12-29-26-11-9-24(14-31(26)36-35-29)28-16-33(28)27-15-25(39-3)10-13-30(27)34-32(33)38/h4-15,20-21,28H,16-19H2,1-3H3,(H,34,38)(H,35,36)/t20?,21?,28?,33-/m0/s1 |

InChI Key |

DADASRPKWOGKCU-ZRQAQQDZSA-N |

Isomeric SMILES |

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5C[C@]56C7=C(C=CC(=C7)OC)NC6=O |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC=C(C=C2)C=CC3=NNC4=C3C=CC(=C4)C5CC56C7=C(C=CC(=C7)OC)NC6=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Benzyl-7-[2-[ethyl(2-hydroxyethyl)amino]ethyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B14790941.png)

![{9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-yl}urea](/img/structure/B14790943.png)

![2-[2-(3-Fluorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B14790969.png)

![N-[1-(2,4-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B14790981.png)

![2-amino-N-cyclopropyl-3-methyl-N-[(4-nitrophenyl)methyl]butanamide](/img/structure/B14790999.png)

![(1S,2S,6R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecane-5,13-diol](/img/structure/B14791005.png)

![sodium;2-[(8S,10S,14S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoate](/img/structure/B14791011.png)

![5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-2-iminopyrimidin-4-one](/img/structure/B14791025.png)

![[6-[[(2S,3R,6R,8S)-2-(benzoyloxymethyl)-6-hydroxy-8-methyl-9,10-dioxatetracyclo[4.3.1.02,5.03,8]decan-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B14791032.png)